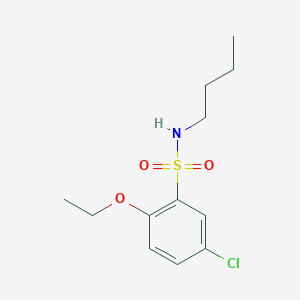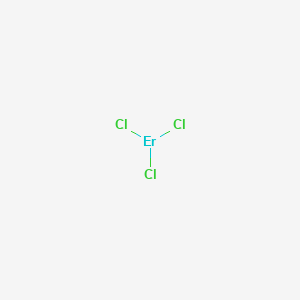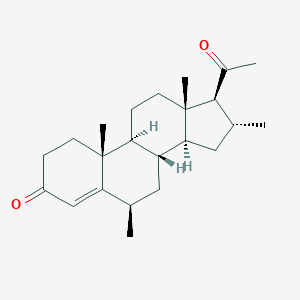
6-beta,16-alpha-Dimethylprogesterone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-beta,16-alpha-Dimethylprogesterone, also known as DMProg, is a synthetic progestin hormone that has been extensively studied for its potential applications in reproductive health. This compound is structurally similar to natural progesterone, but has some distinct advantages over its natural counterpart, making it a valuable tool in scientific research.
Mécanisme D'action
6-beta,16-alpha-Dimethylprogesterone acts as a progestin by binding to the progesterone receptor and activating downstream signaling pathways. This leads to changes in gene expression and cellular function, resulting in the physiological effects of the hormone. 6-beta,16-alpha-Dimethylprogesterone has been shown to have high affinity for the progesterone receptor and to be a potent agonist of the receptor.
Effets Biochimiques Et Physiologiques
6-beta,16-alpha-Dimethylprogesterone has a number of biochemical and physiological effects that are similar to those of natural progesterone. It has been shown to stimulate the growth of the endometrium, inhibit ovulation, and promote the development of the mammary gland. 6-beta,16-alpha-Dimethylprogesterone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potentially useful therapy for a variety of conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-beta,16-alpha-Dimethylprogesterone for lab experiments is its stability and availability. Unlike natural progesterone, which can be difficult to obtain in large quantities and can degrade quickly, 6-beta,16-alpha-Dimethylprogesterone is readily available and has a long shelf life. Additionally, 6-beta,16-alpha-Dimethylprogesterone has a well-established synthesis method and is relatively easy to manufacture. However, one limitation of 6-beta,16-alpha-Dimethylprogesterone is that it is a synthetic compound and may not fully replicate the effects of natural progesterone in vivo.
Orientations Futures
There are a number of potential future directions for research on 6-beta,16-alpha-Dimethylprogesterone. One area of interest is its potential use as a therapy for endometrial cancer. 6-beta,16-alpha-Dimethylprogesterone has been shown to have anti-tumor effects in vitro and in animal models, and may be a promising therapy for this type of cancer. Additionally, 6-beta,16-alpha-Dimethylprogesterone may have applications in the treatment of other reproductive disorders, such as polycystic ovary syndrome and endometriosis. Further research is needed to fully explore the potential of 6-beta,16-alpha-Dimethylprogesterone in these areas.
Méthodes De Synthèse
6-beta,16-alpha-Dimethylprogesterone can be synthesized through a multi-step process starting with pregnenolone, a naturally occurring steroid hormone. The process involves several chemical reactions, including oxidation, reduction, and esterification, to produce the final product. The synthesis method has been well-established in the scientific literature and is widely used in research labs.
Applications De Recherche Scientifique
6-beta,16-alpha-Dimethylprogesterone has been extensively studied for its potential applications in reproductive health research. It has been used to investigate the role of progesterone in pregnancy, the effects of progestins on the endometrium, and the use of progestins in contraception. 6-beta,16-alpha-Dimethylprogesterone has also been used to study the effects of progestins on breast cancer cells and to investigate potential therapies for endometrial cancer.
Propriétés
Numéro CAS |
1816-79-1 |
|---|---|
Nom du produit |
6-beta,16-alpha-Dimethylprogesterone |
Formule moléculaire |
C23H34O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(6R,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6,10,13,16-tetramethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H34O2/c1-13-10-17-18(22(4)8-6-16(25)12-19(13)22)7-9-23(5)20(17)11-14(2)21(23)15(3)24/h12-14,17-18,20-21H,6-11H2,1-5H3/t13-,14-,17-,18+,20+,21-,22-,23+/m1/s1 |
Clé InChI |
KMGUZSMFRZSYPE-BRGMHITCSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)C |
SMILES |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)C |
Synonymes |
6β,16α-Dimethylprogesterone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



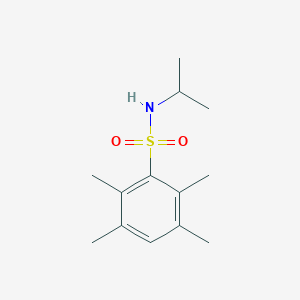
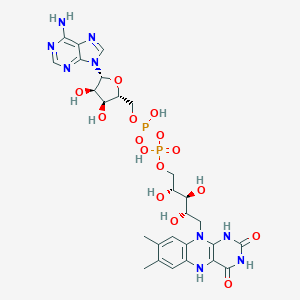
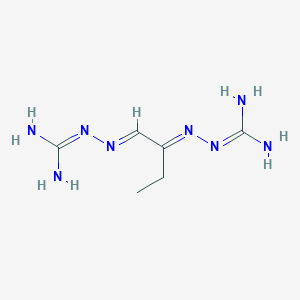
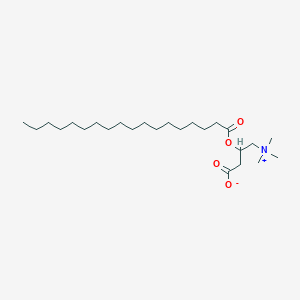
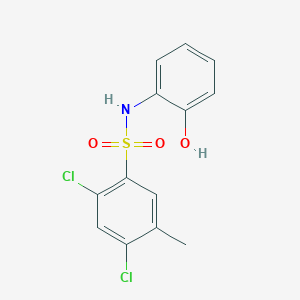
![1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
![1-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239044.png)
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![4-{[(4-Bromo-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B239062.png)
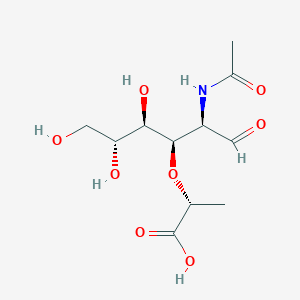
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239089.png)
![2-[1-(3-Ethylidene-1-methyl-4-piperidinyl)vinyl]-3-methyl-1H-indole](/img/structure/B239099.png)
